Scientific Field: Biomass Conversions
Summary of Application: Furancarboxylic acids, such as 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA), are produced from furfural and 5-hydroxymethylfurfural, which are important platform chemicals in biomass conversions.
Methods of Application: The furan ring is hydrogenated to tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) over Pd catalysts.
Results or Outcomes: These reactions proceed over Pt catalysts with good yields (~70%) at optimized conditions.
Scientific Field: Organic Chemistry
Summary of Application: Furan-3(4)-carboxylates, which have significant biologically active properties, attract significant attention.
Methods of Application: Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction.
Results or Outcomes: Various functional groups in the molecules of these compounds make them promising for the construction of polynuclear heterocyclic structures.
Scientific Field: Green Chemistry
Summary of Application: This research discusses the switch from traditional resources such as crude oil to biomass.
Methods of Application: The article discusses the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans.
Results or Outcomes: The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs.
Scientific Field: Organic Synthesis, Nanotechnology, Polymers
Summary of Application: Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers.
Methods of Application: Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc.
Methods of Application: The article looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans.
Summary of Application: Carboxylic acids are used in different areas such as organic synthesis, nanotechnology, and polymers.
Results or Outcomes: In nanotechnology, the use of carboxylic acids as surface modifiers promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructure.
4,5-Dihydrofuran-3-carboxylic acid is an organic compound with the molecular formula CHO and a molecular weight of approximately 114.1 g/mol. It features a furan ring structure that is partially saturated, which contributes to its unique chemical properties. The compound is characterized by a carboxylic acid functional group (-COOH) located at the 3-position of the furan ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its structure can be represented as follows:
textO ||C - C| |C - C \ / C
4,5-Dihydrofuran-3-carboxylic acid is known for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
As mentioned earlier, the natural occurrence and biological functions of DHFCA are not well-understood. There is currently no scientific research available on its mechanism of action in biological systems.
Research indicates that derivatives of 4,5-dihydrofuran-3-carboxylic acid can be synthesized through cyclization reactions involving other organic compounds, enhancing its utility in synthetic organic chemistry .
Several methods have been developed for synthesizing 4,5-dihydrofuran-3-carboxylic acid:
These methods highlight the versatility of synthetic routes available for producing 4,5-dihydrofuran-3-carboxylic acid.
4,5-Dihydrofuran-3-carboxylic acid has several applications across various fields:
Its unique structure allows for modifications that can enhance its efficacy in these applications .
Interaction studies involving 4,5-dihydrofuran-3-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding how modifications to the compound's structure can influence its biological activity. For instance, research on its derivatives has shown varying degrees of interaction with specific protein targets, which may lead to enhanced therapeutic effects or reduced side effects .
Several compounds share structural similarities with 4,5-dihydrofuran-3-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid | CHO | Methyl group at position 4 enhances lipophilicity |
| Furan-3-carboxylic acid | CHO | Fully aromatic; lacks saturation |
| 2-Hydroxyfuran-3-carboxylic acid | CHO | Hydroxyl group at position 2 increases polarity |
The uniqueness of 4,5-dihydrofuran-3-carboxylic acid lies in its partially saturated furan structure combined with a carboxylic acid group. This combination allows it to participate in diverse
4,5-Dihydrofuran-3-carboxylic acid (CAS: 98021-62-6) is a heterocyclic organic compound classified under furan derivatives. Its molecular formula is $$ \text{C}5\text{H}6\text{O}_3 $$, with a molecular weight of 114.10 g/mol. The IUPAC name, 4,5-dihydrofuran-3-carboxylic acid, reflects its structure: a five-membered ring containing four carbon atoms, one oxygen atom, and a carboxylic acid group at position 3. The partial saturation at positions 4 and 5 distinguishes it from fully aromatic furans.
Synonyms include 4,5-Dihydro-3-furoic acid, 3-Furancarboxylic acid, 4,5-dihydro-, and 2,3-dihydro-4-furoic acid. Its SMILES notation ($$ \text{O=C(C1=COCC1)O} $$) and InChIKey ($$ \text{XKWMSKXDFJSKJO-UHFFFAOYSA-N} $$) provide precise structural identifiers.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}5\text{H}6\text{O}_3 $$ |
| Molecular Weight | 114.10 g/mol |
| Boiling Point | 224.5°C (predicted) |
| Density | 1.369 g/cm³ (predicted) |
| pKa | 5.04 (predicted) |
The study of furans dates to the 18th century, with furfural isolated in 1831. 4,5-Dihydrofuran-3-carboxylic acid emerged as a synthetic target in the late 20th century, coinciding with advances in heterocyclic chemistry. Early syntheses involved cyclization of β-keto esters or oxidative carbonylation of 3-yne-1,2-diols. For example, palladium iodide-catalyzed oxidative carbonylation (2012) enabled efficient production of furan-3-carboxylates.
The compound’s structural hybridity—bridging aromatic furans and saturated tetrahydrofurans—made it a model for studying ring strain and reactivity. Its development paralleled broader interest in functionalized heterocycles for pharmaceutical applications.
4,5-Dihydrofuran-3-carboxylic acid serves as a versatile building block in organic synthesis. Key applications include:
A 2014 study demonstrated its use in rhodium(II)-catalyzed stereocontrolled syntheses of dihydrofuran-3-imines, highlighting its role in asymmetric catalysis.
Compared to fully aromatic furans, 4,5-dihydrofuran-3-carboxylic acid exhibits distinct electronic and steric properties. The saturated C4–C5 bond reduces aromatic stabilization, increasing reactivity toward electrophiles. This makes it valuable for:
Research contrasts it with tetrahydrofurans, noting that partial unsaturation enhances rigidity while retaining functional flexibility.
The two-dimensional structure of 4,5-Dihydrofuran-3-carboxylic acid reveals a five-membered heterocyclic ring containing one oxygen atom and four carbon atoms, with partial saturation at positions 4 and 5 [1] [4]. The molecule exhibits a planar arrangement of the unsaturated portion of the ring, with the carboxylic acid group positioned at the 3-carbon of the dihydrofuran ring [4] [5]. The compound possesses a molecular formula of C₅H₆O₃ with eight heavy atoms and demonstrates a carbon bond saturation factor of 0.4, indicating the presence of both saturated and unsaturated carbon centers [6].
The structural analysis indicates one rotatable bond within the molecule, corresponding to the carboxylic acid group rotation relative to the ring plane [6]. The polar surface area of the molecule measures 47 Ångströms squared, reflecting the contribution of the oxygen-containing functional groups to the overall molecular polarity [6]. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, consistent with the presence of the carboxylic acid functionality and the ring oxygen atom [6].
The three-dimensional conformational analysis of 4,5-Dihydrofuran-3-carboxylic acid reveals significant flexibility in the saturated portion of the ring system [7] [8]. Five-membered rings typically exhibit two out-of-plane vibrations that can interact to produce pseudo-rotation unless constrained by structural features such as double bonds [9]. In the case of 4,5-dihydrofuran derivatives, the presence of the double bond between positions 2 and 3 restricts the conformational freedom compared to fully saturated tetrahydrofuran systems [8].
Computational studies on related dihydrofuran systems demonstrate that these molecules adopt non-planar conformations with puckering parameters that describe the degree of ring deviation from planarity [8]. The conformational dynamics are influenced by temperature, with increased thermal energy promoting greater ring flexibility and conformational interconversion [8]. The carboxylic acid substituent at position 3 introduces additional conformational considerations related to the orientation of the acid group relative to the ring plane [10].
The heterocyclic ring system of 4,5-Dihydrofuran-3-carboxylic acid belongs to the dihydrofuran family, which represents a partially reduced form of the aromatic furan ring [11] [12]. The oxygen atom in the ring contributes two electrons to the π-system, while maintaining sp² hybridization that allows for conjugation with the adjacent double bond [12]. This electronic arrangement results in electron density distribution that favors electrophilic attack at specific positions on the ring [13].
The ring system exhibits characteristics intermediate between those of fully aromatic furan and saturated tetrahydrofuran [11]. The presence of the double bond maintains some degree of aromaticity, although significantly reduced compared to furan itself [12]. Theoretical calculations indicate that the heterocyclic oxygen atom influences the electron density distribution throughout the ring, with the carbon atoms adjacent to oxygen showing altered reactivity patterns compared to purely carbocyclic systems [13].
The International Union of Pure and Applied Chemistry nomenclature for this compound is 4,5-dihydrofuran-3-carboxylic acid [1] [4] [5] [6]. This systematic name accurately describes the structural features: the dihydrofuran ring system with saturation at positions 4 and 5, and the carboxylic acid functional group attached at position 3 [1]. Alternative nomenclature includes 2,3-dihydrofuran-4-carboxylic acid, reflecting different numbering conventions used in chemical databases [1] [4].
The molecular formula of 4,5-Dihydrofuran-3-carboxylic acid is C₅H₆O₃, with a molecular weight of 114.1 grams per mole [1] [14] [15] [16] [4] [3]. This relatively low molecular weight places the compound in the category of small organic molecules, with properties consistent with compounds of similar molecular mass [17]. The molecular composition reflects the presence of five carbon atoms, six hydrogen atoms, and three oxygen atoms, distributed across the dihydrofuran ring and carboxylic acid functional group [1] [4].
The MDL number MFCD07369946 provides an additional unique identifier used in chemical inventory systems [1] [16] [4]. The monoisotopic molecular weight, calculated using the most abundant isotopes, is 114.03114 atomic mass units [4].
The International Chemical Identifier for 4,5-Dihydrofuran-3-carboxylic acid is InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h3H,1-2H2,(H,6,7) [1] [4] [2]. This standardized string representation encodes the complete molecular structure and connectivity information [4]. The corresponding InChI Key is XKWMSKXDFJSKJO-UHFFFAOYSA-N, providing a fixed-length hash that facilitates database searches and compound identification [1] [4].
The Simplified Molecular Input Line Entry System notation for this compound is C1COC=C1C(=O)O [16] [4] [5] [6]. This linear representation describes the ring structure starting from a saturated carbon, proceeding through the oxygen atom, then to the unsaturated carbon bearing the carboxylic acid group [4] [5]. The SMILES notation provides a compact and unambiguous representation suitable for computational applications and database storage [4].
The melting point of 4,5-Dihydrofuran-3-carboxylic acid has been experimentally determined to be 176.7°C when measured in benzene solvent [3]. This relatively high melting point reflects the presence of intermolecular hydrogen bonding between carboxylic acid groups, which stabilizes the solid-state structure [3]. The specific solvent dependence of the melting point measurement indicates that crystal packing may be influenced by solvent inclusion or specific solvation effects [3].
The boiling point of the compound is predicted to be 224.5 ± 39.0°C based on computational estimates [3] [18]. This predicted value falls within the range expected for carboxylic acids of similar molecular weight and polarity [18]. The relatively wide uncertainty range reflects the challenges in accurately predicting boiling points for compounds with strong intermolecular interactions [3].
| Property | Value | Source |
|---|---|---|
| Melting Point | 176.7°C (in benzene) | [3] |
| Boiling Point | 224.5 ± 39.0°C (Predicted) | [3] [18] |
| Flash Point | 100.7°C | [18] |
| Vapor Pressure | 0.0334 mmHg at 25°C | [18] |
The density of 4,5-Dihydrofuran-3-carboxylic acid is predicted to be 1.369 ± 0.06 grams per cubic centimeter [3] [18]. This density value is characteristic of organic compounds containing oxygen heteroatoms and reflects the contribution of the relatively heavy oxygen atoms to the overall molecular mass [18]. The predicted nature of this value indicates that experimental density measurements may not be readily available in the literature [3].
The refractive index of the compound is estimated to be 1.53, which falls within the typical range for organic carboxylic acids [18]. This optical property reflects the electronic polarizability of the molecule and is influenced by both the heterocyclic ring system and the carboxylic acid functionality [18].
The solubility characteristics of 4,5-Dihydrofuran-3-carboxylic acid are influenced by its polar nature and hydrogen bonding capabilities [2] [19]. The presence of the carboxylic acid group makes the molecule highly polar, enabling hydrogen bonding interactions with polar solvents [2]. The calculated logarithmic partition coefficient (LogP) is -0.02, indicating a slightly hydrophilic character and suggesting moderate water solubility [6].
The polar surface area of 47 Ångströms squared contributes to the compound's solubility in polar solvents [6]. Research on related polar aromatic molecules indicates that solubility in water and other polar solvents is primarily governed by the ability to form hydrogen bonds and the balance between hydrophilic and hydrophobic molecular regions [20]. The relatively small molecular size and significant polar character of 4,5-Dihydrofuran-3-carboxylic acid suggest favorable solubility in polar protic solvents [19].
The acid-base properties of 4,5-Dihydrofuran-3-carboxylic acid are dominated by the carboxylic acid functionality, with a predicted pKa value of 5.04 ± 0.20 [3]. This value indicates that the compound is a moderately weak acid, stronger than simple aliphatic carboxylic acids but weaker than highly electron-withdrawing substituted acids [21]. The pKa value reflects the influence of the dihydrofuran ring system on the acidity of the carboxylic acid group [3].
Computational studies on carboxylic acid pKa prediction demonstrate that heterocyclic substituents can significantly influence acid strength through electronic effects [22] [23] [24]. The dihydrofuran ring system provides modest electron-withdrawing character that enhances the acidity compared to simple alkyl carboxylic acids [21]. The predicted pKa value is consistent with other furan-containing carboxylic acids, such as 2-furoic acid which has a pKa of 3.16, and 3-furoic acid with a pKa of 4.31 [21] [25].
| Property | Value | Method |
|---|---|---|
| pKa | 5.04 ± 0.20 | Computational Prediction [3] |
| Related Compounds | 2-Furoic acid: 3.16 | Experimental [21] |
| 3-Furoic acid: 4.31 | Experimental [25] |
The synthesis of 4,5-dihydrofuran-3-carboxylic acid derivatives has been explored through several classical synthetic methodologies that provide foundational approaches for accessing this important heterocyclic framework. The Feist-Bénary reaction represents one of the most established classical routes for constructing furan rings [1]. This reaction involves an aldol condensation between β-dicarbonyl compounds and chloroacetaldehyde, followed by intramolecular O-alkylation and dehydration to yield the furan product [1]. The mechanism proceeds through initial deprotonation of the starting material by base, followed by nucleophilic attack on chloroacetaldehyde to form an aldol adduct. Subsequent protonation of the alkoxide anion and deprotonation of the β-dicarbonyl leads to enolate formation, which undergoes intramolecular SN2 reaction with the chloride leaving group to produce dihydrofuran intermediates [1]. The final furan product is obtained through dehydration via a protonated intermediate [1].
Another significant classical approach involves the manganese(III) acetate-mediated coupling of β-dicarbonyl compounds with unsaturated substrates [2] [3]. This methodology utilizes manganese(III) acetate in conjunction with copper(II) acetate as a co-oxidant to facilitate the oxidation of adduct radicals to carbocations [3]. The process begins with single-electron oxidation of carbonyl compounds to α-oxoalkyl radicals, followed by addition to alkenes to generate adduct radicals [3]. These intermediates can undergo further oxidation to carbocations, which then participate in β-elimination or nucleophilic trapping reactions [3]. For 4,5-dihydrofuran derivatives specifically, this approach has demonstrated yields ranging from 50-85% under mild reaction conditions at room temperature [4].
Dehydration-cyclization methodologies represent another classical synthetic strategy, particularly for the preparation of 2,5-dihydrofuran derivatives [5]. This approach typically employs cis-2-butene-1,4-diol as the starting material, which undergoes dehydration-cyclization in the presence of aluminum oxide catalysts [5]. The reaction can be conducted continuously at elevated temperatures, with typical yields ranging from 70-85% [5]. The process requires careful control of reaction conditions, including temperature and the concentration of carbonyl and acetal compounds present in the reaction system [5].
The palladium iodide-catalyzed oxidative carbonylation methodology represents a significant advancement in the synthesis of 4,5-dihydrofuran-3-carboxylic acid derivatives [6] [7]. This approach utilizes the PdI₂/KI catalytic system to promote the direct conversion of 3-yne-1,2-diol derivatives into high-value furan-3-carboxylic esters through a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration process [6] [7].
The optimal reaction conditions for this transformation involve treatment of 3-yne-1,2-diol derivatives with 1 mol% PdI₂ and a 5:1 KI:PdI₂ molar ratio in methanol at 100°C under 40 atm of a 4:1 mixture of carbon monoxide and air for 2 hours [6] [7]. The substrate concentration is maintained at 0.05 mmol per mL of methanol to achieve optimal selectivity and yield [6] [7]. Under these conditions, a variety of 3-yne-1,2-diol derivatives bearing primary or secondary alcoholic groups at C-1 have been efficiently converted into furan-3-carboxylic esters with yields ranging from 56-93% [6] [7].
For substrates bearing tertiary alcoholic groups, such as 2-methyl-3-yne-1,2-diols, the reaction affords 4-methylene-4,5-dihydrofuran-3-carboxylates in satisfactory yields of 58-70% [6] [7]. Specific examples include the conversion of 2,3-dimethyl-5-phenylpent-4-yne-2,3-diol to methyl 5,5-dimethyl-4-methylene-2-phenyl-4,5-dihydrofuran-3-carboxylate in 67% yield, and 2,3-dimethyl-5-thiophen-3-ylpent-4-yne-2,3-diol to the corresponding thiophene-substituted product in 70% yield [8].
The reaction demonstrates excellent functional group tolerance, accommodating various aromatic substituents including phenyl, p-tolyl, bromophenyl, and heteroaromatic groups such as thiophene [6] [7]. Additionally, the methodology works effectively with higher alcohols such as ethanol, providing access to ethyl esters with comparable yields [6] [7].
The mechanism of PdI₂-catalyzed heterocyclization-carbonylation involves a complex catalytic cycle that begins with the activation of the alkyne substrate by palladium(II) [9] [10]. The general mechanism proceeds through several key steps: initial coordination of the alkyne to PdI₂, followed by nucleophilic attack of the hydroxyl group to form a palladacycle intermediate [9] [10]. Subsequent carbonylation occurs through insertion of carbon monoxide into the palladium-carbon bond, generating an acyl-palladium complex [9] [10]. Alkoxycarbonylation then takes place through nucleophilic attack of the alcohol solvent on the carbonyl carbon, forming the ester linkage [9] [10].
For 4,5-dihydrofuran-3-carboxylic acid derivatives specifically, the mechanism involves 5-endo-dig cyclization of the 3-yne-1,2-diol precursor, followed by simultaneous carbonylation and dehydration [8]. In the case of 2-methyl-3-yne-1,2-diols bearing tertiary alcoholic groups, dehydration occurs from the Me-C(2)-OH moiety, leading to the formation of the characteristic 4-methylene group in the dihydrofuran ring [8].
The reoxidation of palladium(0) to palladium(II) is facilitated by oxygen as the external oxidant through a well-established pathway involving the oxidation of hydrogen iodide (produced during the carbonylation process) to iodine, followed by oxidative addition of iodine to palladium(0) [9] [10]. This reoxidation step is crucial for maintaining the catalytic nature of the process.
3-Yne-1,2-diol derivatives serve as the primary precursor compounds for the synthesis of 4,5-dihydrofuran-3-carboxylic acid derivatives via palladium-catalyzed oxidative carbonylation [6] [7] [8]. These compounds are readily accessible through alkynylation of appropriate α-hydroxy aldehydes or α-hydroxy ketones using alkynyl lithium or alkynyl magnesium bromide reagents [8].
The general preparation involves treatment of butyllithium in hexane with the corresponding 1-alkyne (such as 1-hexyne, tert-butylacetylene, phenylacetylene, or 3-ethynylthiophene) in anhydrous tetrahydrofuran at -40°C, followed by addition of lithium bromide and the α-hydroxy ketone substrate [8]. After stirring for 2 hours at the same temperature and warming to room temperature, the products are obtained after aqueous workup and purification by column chromatography [8].
Representative examples of successfully prepared 3-yne-1,2-diol derivatives include:
For the synthesis of 4-methylene-4,5-dihydrofuran-3-carboxylic acid derivatives, 2-methyl-3-yne-1,2-diols bearing tertiary alcoholic groups are employed as precursors. These compounds are prepared through similar alkynylation procedures using 3-hydroxy-3-methylbutan-2-one as the carbonyl component [8].
The conversion pathways from 3-yne-1,2-diol derivatives to 4,5-dihydrofuran-3-carboxylic acid derivatives involve distinct mechanistic routes depending on the substitution pattern of the precursor [8]. For derivatives bearing primary or secondary alcoholic groups at C-1, the pathway leads to fully aromatized furan-3-carboxylic esters through complete dehydration and aromatization [8]. In contrast, precursors with tertiary alcoholic groups undergo selective dehydration to yield 4-methylene-4,5-dihydrofuran-3-carboxylic esters [8].
The 5-endo-dig heterocyclization represents the key ring-forming step in both pathways [8]. This process involves intramolecular nucleophilic attack of the hydroxyl group on the activated alkyne, facilitated by palladium coordination. The regioselectivity of this cyclization is governed by the preference for 5-membered ring formation over alternative 6-membered ring pathways [8].
Subsequent dehydration occurs selectively depending on the substitution pattern. For tertiary alcohols, dehydration from the Me-C(2)-OH moiety generates the exocyclic methylene group characteristic of 4-methylene-4,5-dihydrofuran derivatives [8]. This selectivity arises from the enhanced stability of the tertiary carbocation intermediate formed during the elimination process [8].
Industrial production methods for 4,5-dihydrofuran-3-carboxylic acid derivatives are primarily focused on the development of scalable processes that can accommodate the economic and environmental demands of commercial synthesis [11] [5]. Current industrial approaches emphasize the use of solid heterogeneous catalysts to facilitate more sustainable production processes [11].
The continuous production methodology for related dihydrofuran compounds, such as 2,5-dihydrofuran, provides insights into potential industrial approaches for carboxylated derivatives [5]. This process involves the continuous feeding of precursor diols to a reactor containing aluminum oxide catalyst, operating under controlled temperature and pressure conditions [5]. The reaction system requires careful monitoring of carbonyl and acetal compound concentrations, which must be maintained within the range of 0.1 to 2 mol/L to ensure optimal product formation [5].
Patent literature indicates that industrial methods for furan carboxylate production increasingly utilize solid acid catalysts in conjunction with sustainable solvents to minimize toxic waste generation and enable catalyst recyclability [11]. These processes typically operate under milder conditions compared to traditional homogeneous catalytic systems, with reaction temperatures ranging from 80-120°C and reduced pressure requirements [11].
The feedstock considerations for industrial production often involve the utilization of stable carbohydrate-derived compounds that allow for industrial scaling of the process [11]. Aldaric acids derived from biomass sources have been identified as particularly promising starting materials due to their stability and availability [11]. The conversion of these renewable feedstocks to furan carboxylates using solid heterogeneous catalysts provides considerable reduction of toxic waste compared to traditional methods [11].
Green chemistry approaches to the synthesis of 4,5-dihydrofuran-3-carboxylic acid derivatives have gained significant attention due to their alignment with sustainability principles and reduced environmental impact [12] [13] [14]. These methodologies emphasize the use of environmentally benign solvents, renewable feedstocks, and catalytic systems that minimize waste generation [15].
Aqueous media synthesis represents a particularly attractive green chemistry approach [12] [14]. Recent developments have demonstrated the successful synthesis of dihydrofuran derivatives through catalyst-free, water-mediated, one-pot multicomponent reactions at ambient temperature [14]. These processes typically achieve high yields while operating under mild conditions without the requirement for metal catalysts [14]. For example, the synthesis of dihydrofuran derivatives from aromatic aldehydes, malononitrile, 1,3-diones, and N-chlorosuccinimide in water has been accomplished with good functional group tolerance and broad substrate scope [14].
Biomass-derived synthesis strategies constitute another significant green chemistry approach [16] [17] [18]. The utilization of biomass-derived platform chemicals such as furfural and 5-hydroxymethylfurfural (HMF) as starting materials provides access to furan carboxylic acid derivatives through sustainable pathways [16] [17]. For instance, the two-step catalytic process for synthesizing 2,5-furandicarboxylic acid from sucrose achieves 29% overall yield through hydrolysis/dehydration followed by oxidation over Au/ZrO₂ catalyst [16].
Nanocatalysis approaches using environmentally friendly materials have shown promise for green synthesis of dihydrofuran derivatives [13]. The development of graphene oxide@dopamine-Cu nanocatalysts enables the efficient synthesis of fully substituted dihydrofuran-2(5H)-ones through three-component one-pot reactions with high yields [13]. These nanocatalysts demonstrate excellent recyclability, maintaining catalytic activity for up to five successive runs [13].
Carbon dioxide utilization represents an emerging green chemistry strategy for furan carboxylate synthesis [19]. Direct carboxylation of 2-furoic acid with CO₂ provides a sustainable route to furan-2,5-dicarboxylic acid, utilizing carbon dioxide as both a C1 building block and contributing to carbon utilization strategies [19].
Irritant